molecular formula C21H15N3O2 B8404264 (Arylindolyl)maleimide deriv. 18

(Arylindolyl)maleimide deriv. 18

Cat. No.: B8404264
M. Wt: 341.4 g/mol
InChI Key: WERUZASLJJAWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Indol-1-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-1-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyrrole-2,5-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-1-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(1H-Indol-1-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-Indol-1-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-1-yl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is unique due to its dual indole structure, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

3-indol-1-yl-4-(1-methylindol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C21H15N3O2/c1-23-12-15(14-7-3-5-9-17(14)23)18-19(21(26)22-20(18)25)24-11-10-13-6-2-4-8-16(13)24/h2-12H,1H3,(H,22,25,26)

InChI Key

WERUZASLJJAWCD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)N4C=CC5=CC=CC=C54

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture, 163 mg of 3-(1-indolyl)-4-(1-methyl-3-indolyl)furan-2,5-dione, 2.6 g of hexamethyldisilazane, 0.6 g of methanol and 50 ml of toluene was stirred at 40° C. for 1 hour and then at 110° C. for 1 hour. The mixture was evaporated and the residue was chromatographed on silica gel with 10% methanol in dichloromethane to give 75 mg of 3-(1-indolyl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione, m.p. 235°-236° C.
Name
3-(1-indolyl)-4-(1-methyl-3-indolyl)furan-2,5-dione
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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